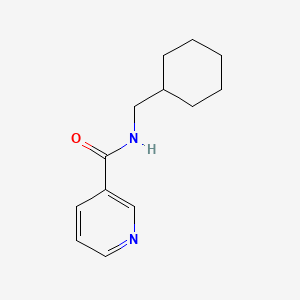

N-(cyclohexylmethyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWYAQNRJZKZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199403 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Cyclohexylmethyl Nicotinamide and Its Analogs

Established Synthetic Routes and Optimizations

The primary and most direct method for the synthesis of N-(cyclohexylmethyl)nicotinamide involves the formation of an amide bond between a nicotinic acid derivative and cyclohexanemethanamine. Two principal strategies are commonly employed for this transformation: the acyl chloride method and the use of coupling reagents.

The acyl chloride method is a traditional and effective route. It commences with the conversion of nicotinic acid to its more reactive acyl chloride derivative, nicotinoyl chloride. This is typically achieved by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with cyclohexanemethanamine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

A more contemporary and often milder approach involves the use of coupling reagents . These reagents activate the carboxylic acid group of nicotinic acid, facilitating its reaction with the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comwikipedia.orgnih.gov These reactions are frequently carried out in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), which helps to suppress side reactions and minimize racemization if chiral centers are present. peptide.comnih.gov The general reaction is depicted below:

Nicotinic acid + Cyclohexanemethanamine --(Coupling Agent, e.g., EDC/HOBt)--> this compound

Optimization of these synthetic routes can involve screening different solvents, bases, coupling agents, and reaction temperatures to maximize the yield and purity of the final product. For instance, the choice between DCC and EDC can be influenced by the desired work-up procedure, as the urea (B33335) byproduct of EDC is water-soluble, simplifying its removal. peptide.com

Scaffold Modification and Analog Library Generation

The generation of analog libraries of this compound is essential for exploring structure-activity relationships. Modifications can be introduced at three primary positions: the nicotinamide (B372718) ring, the cyclohexyl group, and the methylene (B1212753) bridge.

Table 1: Strategies for Scaffold Modification of this compound

| Scaffold Component | Modification Strategy | Potential Analogs |

| Nicotinamide Ring | Substitution with various functional groups (e.g., halogens, alkyls, alkoxys) on the pyridine ring. | Substituted N-(cyclohexylmethyl)nicotinamides |

| Replacement of the pyridine ring with other heterocycles. | Heterocyclic carboxamide analogs | |

| Cyclohexyl Group | Introduction of substituents (e.g., alkyl, hydroxyl, amino) on the cyclohexyl ring. | Substituted-cyclohexyl analogs |

| Alteration of the ring size (e.g., cyclopentyl, cycloheptyl). | Cycloalkylmethyl nicotinamide analogs | |

| Replacement with aromatic or other cyclic systems. | N-(arylmethyl)nicotinamide analogs | |

| Methylene Bridge | Introduction of substituents on the methylene carbon. | α-Substituted N-(cyclohexylmethyl)nicotinamides |

| Altering the length of the alkyl chain connecting the amide and the cyclohexyl ring. | N-(cycloalkylethyl)nicotinamide, etc. |

The synthesis of these analogs generally follows the same amidation strategies described in section 2.1, utilizing the appropriately modified nicotinic acid or amine starting materials. For example, to generate analogs with a substituted cyclohexyl ring, a substituted cyclohexanemethanamine would be used in the coupling reaction. Similarly, using a substituted nicotinic acid allows for the exploration of the nicotinamide portion of the scaffold.

Stereochemical Considerations in Synthesis

Stereochemistry can play a critical role in the biological activity of molecules. In the context of this compound, stereoisomers can arise if substituents are introduced on the cyclohexyl ring or the methylene bridge.

For instance, if a substituent is present on the cyclohexyl ring, cis/trans isomers are possible. The synthesis of specific stereoisomers may require the use of stereochemically pure starting materials, such as a specific isomer of a substituted cyclohexanemethanamine. If a racemic mixture of a starting material is used, the resulting product will also be a mixture of stereoisomers, which may necessitate chiral separation to isolate the individual isomers.

If a chiral center is created during the synthesis, for example by introducing a substituent on the methylene bridge, enantiomers will be formed. Asymmetric synthesis methodologies can be employed to selectively produce one enantiomer over the other. Alternatively, racemic mixtures can be separated using techniques such as chiral chromatography. nih.gov The stereoselective synthesis of related nicotinamide nucleoside analogs has been achieved using specific catalysts and reaction conditions to control the formation of the desired anomer. beilstein-journals.org While specific studies on the stereoselective synthesis of this compound are not widely reported, the principles of asymmetric synthesis and chiral resolution are applicable. nih.gov

Purification and Analytical Characterization Techniques (General Methods)

Following synthesis, the purification of this compound and its analogs is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents).

Once purified, the identity and purity of the compound are confirmed using a variety of analytical techniques.

Table 2: Common Analytical Characterization Techniques

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. 1H and 13C NMR are standard. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the amide C=O and N-H bonds. |

| Elemental Analysis | Determines the elemental composition of the compound, which can be used to confirm its molecular formula. |

These techniques, used in combination, provide a comprehensive characterization of the synthesized this compound and its analogs, ensuring their structural integrity for any subsequent studies.

Molecular and Biochemical Characterization of N Cyclohexylmethyl Nicotinamide

Target Identification and Validation Approaches

The primary molecular target of N-(cyclohexylmethyl)nicotinamide and its related class of compounds has been identified as Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These kinases are crucial mediators of cytokine signaling pathways, including those for interleukins (IL-12, IL-23) and type I interferons. The identification of TYK2 as the target for this class of nicotinamide (B372718) derivatives stemmed from dedicated screening and optimization efforts aimed at discovering selective inhibitors of pro-inflammatory signaling pathways.

This compound is designed to act as an allosteric inhibitor, binding to the pseudokinase (JH2) domain of TYK2. This regulatory domain is distinct from the highly conserved active kinase (JH1) domain, which is the binding site for ATP and traditional ATP-competitive kinase inhibitors. By targeting the less conserved pseudokinase domain, these allosteric inhibitors can achieve greater selectivity over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially offering a more favorable safety profile by avoiding off-target effects associated with broader JAK inhibition.

Biochemical Screening Assays

The initial identification of nicotinamide-based TYK2 inhibitors was facilitated by high-throughput screening (HTS) campaigns. A key method employed in this discovery phase is the Scintillation Proximity Assay (SPA). nih.gov SPA is a bead-based technology that allows for the rapid and sensitive detection of molecular binding events in a homogeneous format, making it well-suited for screening large compound libraries.

In the context of this compound and related compounds, a SPA-based HTS would typically involve:

Immobilization: The target protein, the TYK2 pseudokinase (JH2) domain, is immobilized onto SPA beads.

Radioligand: A radiolabeled ligand known to bind to the JH2 domain is introduced.

Competition: Compounds from a chemical library, including nicotinamide derivatives, are added to the assay wells.

Detection: If a test compound binds to the JH2 domain, it displaces the radioligand from the beads. This displacement leads to a decrease in the scintillation signal, as the radioligand is no longer in close enough proximity to the scintillant embedded in the beads to generate a signal.

This method allows for the efficient identification of "hits"—compounds that bind to the TYK2 pseudokinase domain. Following initial identification, these hits undergo further characterization and optimization to improve their potency and selectivity.

Genetic and Proteomic Methods for Target Confirmation

While specific genetic and proteomic studies for this compound are not detailed in the public literature, the confirmation of the target for this class of compounds generally relies on established methodologies. These techniques are crucial to validate that the observed biological effects of the compound are indeed mediated through its interaction with the intended target, TYK2.

Genetic Approaches:

Cell-based reporter assays: Genetically engineered cell lines expressing a reporter gene (e.g., luciferase) under the control of a promoter responsive to TYK2 signaling (e.g., STAT3-responsive elements) can be used. Inhibition of the reporter signal by the compound in wild-type cells, but not in cells where TYK2 has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA), would confirm TYK2 as the target.

Mutational analysis: Introducing specific mutations into the putative binding site within the TYK2 pseudokinase domain should abrogate the inhibitory effect of the compound. If this compound loses its activity in cells expressing the mutated TYK2, it provides strong evidence for direct binding to that site.

Proteomic Approaches:

Chemical proteomics: Techniques such as affinity chromatography, where a derivative of this compound is immobilized on a solid support, can be used to "pull down" its binding partners from cell lysates. Identification of the captured proteins by mass spectrometry would be expected to reveal TYK2 as a primary interactor.

Thermal shift assays (e.g., Cellular Thermal Shift Assay - CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand. The binding of a compound like this compound to the TYK2 pseudokinase domain would be expected to stabilize the protein, leading to an increase in its melting temperature. This can be monitored in intact cells or cell lysates.

Ligand-Receptor and Enzyme Binding Studies

The characterization of the interaction between this compound and the TYK2 pseudokinase domain involves a variety of in vitro binding studies designed to quantify the affinity and explore the nature of the binding.

Quantitative Binding Affinity Determination (e.g., Ki, Kd)

Ki (Inhibition Constant): This value represents the concentration of the inhibitor required to occupy 50% of the target protein in a competition assay. It is an indirect measure of binding affinity.

Kd (Dissociation Constant): This is a direct measure of the affinity between a ligand and its target. It is the concentration of the ligand at which half of the target protein is occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

These values are typically determined through radioligand binding assays or other biophysical methods. For instance, a series of nicotinamide analogs were developed and optimized, leading to compounds with high affinity for the TYK2 JH2 domain.

Competitive Binding Assay Methodologies

Competitive binding assays are a cornerstone for characterizing the interaction of unlabeled ligands like this compound with their target. These assays measure the ability of the test compound to displace a labeled ligand (a "probe") that has a known affinity for the target's binding site.

A typical competitive binding assay for this compound would involve:

Incubating the TYK2 pseudokinase domain with a fixed concentration of a high-affinity radiolabeled or fluorescently labeled probe that binds to the allosteric site.

Adding increasing concentrations of unlabeled this compound.

Measuring the displacement of the labeled probe at each concentration of the test compound.

Plotting the percentage of bound probe against the concentration of this compound to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that displaces 50% of the labeled probe) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the labeled probe.

Biophysical Techniques for Interaction Analysis

A range of biophysical techniques can be employed to provide detailed insights into the binding of this compound to the TYK2 pseudokinase domain. These methods can confirm direct binding, provide thermodynamic parameters of the interaction, and offer structural information.

Enzymatic Activity Modulation and Kinetics

Nicotinamide and its derivatives are known to modulate the activity of several key enzymes, playing significant roles in cellular processes. mdpi.comfrontiersin.org These compounds can act as substrates, inhibitors, or activators, thereby influencing metabolic pathways, DNA repair, and gene expression. mdpi.comnih.gov The modulation of enzymatic activity is central to the biological effects of nicotinamides. For instance, nicotinamide is a precursor for NAD+, a critical coenzyme for dehydrogenase enzymes in metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com Furthermore, NAD+ is a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular regulatory processes. nih.govwikipedia.org

The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds, a process important for biotransformation and detoxification. rsc.org The expression and activity of NNMT have been linked to various diseases, making it a significant therapeutic target. mdpi.com

Inhibition and Activation Mechanisms (e.g., allosteric, orthosteric)

The mechanisms by which nicotinamide derivatives modulate enzyme activity can be broadly categorized as orthosteric or allosteric.

Orthosteric Inhibition: This form of modulation involves the ligand binding directly to the enzyme's active site, the same site where the natural substrate binds. researchgate.net Nicotinamide itself is a classic example of an orthosteric inhibitor for sirtuins, a class of NAD+-dependent deacetylases. nih.govebi.ac.uk Sirtuins catalyze the removal of acetyl groups from proteins, a process coupled with the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose. Nicotinamide inhibits sirtuin activity by binding to the enzyme's active site and promoting a reverse reaction, thereby competing with NAD+ and hindering the deacetylation process. nih.gov This mechanism is a form of product inhibition.

Allosteric Modulation: In contrast to orthosteric interactions, allosteric modulators bind to a site on the enzyme that is distinct from the active site. researchgate.net This binding induces a conformational change in the enzyme, which in turn alters the activity of the active site. nih.gov Allosteric sites are often less conserved across enzyme subtypes, which can allow for the development of more selective drugs. nih.gov

While direct allosteric modulation by this compound is not documented, related nicotinamide derivatives have been identified as allosteric inhibitors of enzymes like Tyrosine Kinase 2 (TYK2). acs.org These compounds bind to the pseudokinase domain of TYK2, an allosteric site, leading to potent and selective inhibition. acs.org This demonstrates the potential for nicotinamide-based structures to function as allosteric modulators. Similarly, the enzyme SARM1, which is involved in neuronal degeneration, can be regulated allosterically by NMN (nicotinamide mononucleotide) and NAD+ at its ARM domain. wikipedia.org

Determination of Kinetic Parameters (e.g., IC50, EC50)

The potency of enzyme inhibitors is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Numerous studies have determined the IC50 values for nicotinamide and its derivatives against various enzymes. For instance, the IC50 of nicotinamide for the human sirtuin SIRT1 has been reported to be in the range of 50–180 µM. nih.gov For SIRT3, the IC50 of nicotinamide was measured at 36.7 ± 1.3 µM. nih.gov

The inhibitory activity of various nicotinamide-related compounds against Nicotinamide N-methyltransferase (NNMT) has also been extensively studied. These inhibitors are being explored for their therapeutic potential in metabolic diseases and cancer. mdpi.comnih.gov Below is a table summarizing the IC50 values for several NNMT inhibitors.

| Compound Name | Enzyme Target | IC50 (µM) |

| Nicotinamide | Human SIRT1 | 50-180 nih.gov |

| Nicotinamide | Human SIRT3 | 36.7 ± 1.3 nih.gov |

| Nicotinamide Hydrochloride | SIRT2 | 2 medchemexpress.com |

| 3-methyl-4-phenylpyrazole derivative (1) | Human NNMT | 0.26 mdpi.com |

| Tricyclic compound (2) | Human NNMT | 1.6 mdpi.com |

| Tricyclic compound (3) | Human NNMT | 0.18 mdpi.com |

| 6-methylaminonicotinamide | NNMT | 19.8 acs.org |

| Sinefungin | NNMT | Value in line with previously reported acs.org |

| S-adenosyl-L-homocysteine (SAH) | NNMT | Value in line with previously reported acs.org |

| JBSNF-000088 | NNMT | Not specified medchemexpress.com |

Note: Specific values for Sinefungin and SAH were stated as being in line with previously reported data without providing a numerical value in the cited source.

Structure Activity Relationship Sar Studies of N Cyclohexylmethyl Nicotinamide Derivatives

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of N-(cyclohexylmethyl)nicotinamide, the key pharmacophoric features generally consist of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions.

The nicotinamide (B372718) moiety itself is a critical component, with the pyridine (B92270) nitrogen and the amide group being capable of forming important hydrogen bonds with biological targets. The cyclohexyl group and the methylene (B1212753) linker primarily contribute to the hydrophobic interactions, fitting into specific pockets of the target protein. In the context of inhibiting enzymes like nicotinamide N-methyltransferase (NNMT) or hematopoietic prostaglandin (B15479496) D2 synthase, the precise spatial arrangement of these groups is vital for effective binding.

Studies on related nicotinamide derivatives have highlighted the importance of the nicotinamide core as a scaffold for inhibitor design. For instance, in the design of VEGFR-2 inhibitors, the nicotinamide moiety was used as a replacement for the N-methylpicolinamide part of the known drug sorafenib, indicating its value as a key structural motif. nih.gov The general pharmacophoric model for inhibitors of related enzymes often includes hydrophobic centers and hydrogen bond acceptors, features inherent to the this compound structure. nih.gov

Impact of Substituent Modifications on Molecular Interactions

The biological activity of this compound derivatives can be finely tuned by modifying their chemical structure. These modifications can enhance binding affinity, improve selectivity, and alter pharmacokinetic properties.

Modifications of the Nicotinamide Ring: Substitutions on the pyridine ring of the nicotinamide can significantly impact activity. For example, adding electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its ability to interact with the target. In a series of N-cycloalkyl-3-phenylnicotinamide derivatives, substitutions on the phenyl ring attached to the nicotinamide core were explored to enhance inhibitory activity against hematopoietic prostaglandin D2 synthase.

Modifications of the Cyclohexyl Group: The size and nature of the cycloalkyl group are important for hydrophobic interactions. While the cyclohexyl group is a common feature, variations to cyclopentyl or the introduction of substituents on the cyclohexyl ring can influence how well the molecule fits into the binding site of a target protein. For instance, in a patent describing N-cycloalkyl-3-phenylnicotinamide derivatives, various cycloalkyl groups were considered, suggesting that this part of the molecule plays a key role in optimizing activity.

The Amide Linker: The amide linker connecting the nicotinamide and the cyclohexylmethyl moieties is crucial for maintaining the correct orientation of these two parts of the molecule. Its relative rigidity and ability to act as a hydrogen bond donor and acceptor are important for binding. Replacing the amide with other linkers, such as sulfonamides or ureas, has been a strategy in lead optimization for other classes of compounds to improve potency and metabolic stability. scienceopen.com

The following table illustrates the impact of hypothetical substituent modifications on the activity of this compound derivatives, based on general principles of medicinal chemistry.

| Compound ID | R1 (Nicotinamide Ring) | R2 (Cyclohexyl Ring) | Relative Activity |

| 1 | H | H | Baseline |

| 2 | 4-Cl | H | Increased |

| 3 | H | 4-OH | Decreased |

| 4 | 4-OCH3 | H | Increased |

| 5 | H | 2-CH3 | Variable |

This table is for illustrative purposes and is based on general SAR principles.

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps in understanding the preferred spatial arrangement of the molecule and how this correlates with its biological activity.

The flexibility of the bond connecting the cyclohexyl ring to the methylene group and the amide linker allows the molecule to adopt various conformations. The bioactive conformation is the specific shape the molecule assumes when it binds to its target. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the binding mode and the bioactive conformation of these derivatives.

For instance, in the development of inhibitors for nicotinamide N-methyltransferase, molecular docking studies have been used to correlate the calculated binding scores with the experimentally determined inhibitory concentrations (IC50 values). nih.gov These studies reveal that the most active compounds are those that can adopt a conformation that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the enzyme. The relative orientation of the nicotinamide and cyclohexyl rings is a key determinant of binding affinity.

Lead Optimization Strategies (Focus on molecular characteristics)

Lead optimization is the process of refining a promising lead compound to improve its drug-like properties, including potency, selectivity, and metabolic stability. For this compound derivatives, lead optimization strategies focus on modifying the molecular characteristics to enhance their therapeutic potential.

One common strategy is structural simplification or elaboration . This involves either removing non-essential parts of the molecule to reduce molecular weight and complexity or adding new functional groups to improve interactions with the target. scienceopen.com For example, starting with a complex lead, medicinal chemists might simplify the structure to improve its ligand efficiency. scienceopen.com

Another key strategy is scaffold hopping , where the core structure of the molecule is replaced with a different one that maintains the key pharmacophoric features. In the case of nicotinamide derivatives, the nicotinamide core itself can be considered a stable scaffold from which to explore various substitutions.

Improving physicochemical properties is also a major focus. This includes modifying the molecule to enhance its solubility, permeability, and metabolic stability. For instance, introducing polar groups can increase solubility, while blocking sites of metabolism can improve the compound's half-life in the body.

The following table outlines some lead optimization strategies and their intended effects on the molecular characteristics of this compound derivatives.

| Strategy | Molecular Characteristic Targeted | Desired Outcome |

| Ring Substitution | Electronic properties, Steric hindrance | Enhanced binding affinity and selectivity |

| Alkyl Chain Variation | Hydrophobicity, Conformational flexibility | Improved pharmacokinetic profile |

| Bioisosteric Replacement | Physicochemical properties | Better solubility and metabolic stability |

| Scaffold Modification | Novelty, Patentability | Discovery of new chemical series with improved properties |

Cellular and Mechanistic Investigations Non Clinical Focus

Modulation of Intracellular Biochemical Pathways

The study of N-(cyclohexylmethyl)nicotinamide's interaction with intracellular biochemical pathways is critical to understanding its potential biological effects. As a derivative of nicotinamide (B372718) (NAM), its activities are hypothesized to be linked to the metabolic and signaling networks in which NAM plays a crucial role. These pathways are fundamental to cellular energy, repair, and communication.

Effects on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme present in all living cells, central to metabolism and cellular bioenergetics. nih.gov It functions as a critical electron carrier in redox reactions and as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov The maintenance of cellular NAD+ pools is crucial for a myriad of processes such as DNA repair, gene expression, and stress responses. nih.gov

NAD+ can be synthesized through three primary routes: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway which recycles nicotinamide. nih.govqu.edu.qa The salvage pathway is the primary mechanism for NAD+ biosynthesis in most mammalian tissues, where NAM is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.gov

While nicotinamide and its other derivatives like nicotinamide riboside (NR) and NMN are known to influence NAD+ levels, specific research detailing the direct effects of this compound on NAD+ metabolism is not extensively available in peer-reviewed literature. youtube.com It is plausible that, as a nicotinamide derivative, it could interact with the NAD+ biosynthetic machinery, but dedicated studies are required to confirm this.

Influence on Related Metabolic Enzymes (e.g., NAMPT, NNMT, PARPs)

The enzymes NAMPT, nicotinamide N-methyltransferase (NNMT), and PARPs are key regulators of NAD+ availability and signaling.

Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical regulator of cellular NAD+ levels. nih.govfrontiersin.org Inhibition of NAMPT can lead to a significant depletion of NAD+, affecting cellular metabolism and energy production, which has made it a target in cancer therapy. nih.govnih.gov While various inhibitors of NAMPT have been developed and studied, specific data on the interaction between this compound and NAMPT is not currently detailed in scientific literature. nih.govfrontiersin.org

Nicotinamide N-Methyltransferase (NNMT): NNMT is an enzyme that methylates nicotinamide, leading to its excretion and thereby reducing the available pool of NAM for NAD+ recycling. nih.govrsc.org Overexpression of NNMT is associated with various diseases, making it a therapeutic target. nih.govrsc.org Inhibitors of NNMT are being developed to modulate its activity. rsc.orgnih.gov The influence of this compound on NNMT activity has not been specifically elucidated in published research.

Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and other cellular processes. nih.gov They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins. nih.gov Overactivation of PARPs can lead to significant NAD+ depletion. nih.gov Nicotinamide itself is a known inhibitor of PARP activity. nih.gov While this suggests that nicotinamide derivatives could also modulate PARP, specific studies on this compound's effect on PARP are lacking.

Table 1: Overview of Key Enzymes in NAD+ Metabolism

| Enzyme | Function | Role in Cellular Processes | Known Modulation by Nicotinamide (NAM) |

|---|---|---|---|

| NAMPT | Catalyzes the conversion of NAM to NMN in the NAD+ salvage pathway. nih.govfrontiersin.org | Rate-limiting step in NAD+ biosynthesis; crucial for cellular energy and survival. nih.govfrontiersin.org | Substrate for the enzyme. nih.gov |

| NNMT | Methylates NAM for excretion. nih.govrsc.org | Regulates the pool of NAM available for NAD+ synthesis. nih.govrsc.org | Substrate for the enzyme. nih.gov |

| PARPs | Use NAD+ to poly-ADP-ribosylate proteins for DNA repair and signaling. nih.govnih.gov | DNA damage response, chromatin remodeling, cell death. nih.govnih.gov | Inhibits PARP activity. nih.gov |

Molecular Mechanisms of Action at the Cellular Level

Signal Transduction Pathway Interrogation

NAD+ is a critical signaling molecule that influences numerous intracellular pathways. researchgate.netdntb.gov.ua It acts as a substrate for enzymes like sirtuins and PARPs, which in turn regulate a wide array of cellular events, including calcium signaling, and modifications of DNA, RNA, and proteins. researchgate.net Nicotinamide derivatives have been designed to act as inhibitors of various signaling proteins, such as VEGFR-2, to modulate cellular responses. nih.govmdpi.com

However, specific studies interrogating the signal transduction pathways directly modulated by this compound are not yet available in the scientific literature. Future research would need to explore its potential interactions with key signaling nodes to understand its cellular effects.

Subcellular Localization and Compartmentalization Studies

The subcellular localization of enzymes involved in NAD+ metabolism, such as the NMNAT isoforms, is critical for maintaining distinct pools of NAD+ in different organelles like the nucleus, mitochondria, and Golgi complex. nih.govnih.gov This compartmentalization suggests that the location of a nicotinamide derivative could determine its specific effects. For instance, a compound that localizes to the mitochondria might primarily affect mitochondrial NAD+ pools and related functions.

Currently, there are no published studies that have determined the subcellular localization and compartmentalization of this compound. Such studies would be essential to pinpoint its potential sites of action within the cell.

Application as Chemical Probes in Biological Systems (In vitro/ex vivo models)

Chemical probes are small molecules used to study biological systems. Nicotinamide and its derivatives have been used in various in vitro and ex vivo models to investigate cellular processes. nih.govnih.govresearchgate.net For example, labeled nicotinamide has been used as a biological probe to study its metabolic fate. nih.gov

While nicotinamide derivatives are synthesized for their potential as inhibitors in various assays, the specific application of this compound as a chemical probe in published in vitro or ex vivo studies has not been documented. nih.govmdpi.com Its utility as a probe would depend on its specific and measurable interactions with biological targets.

Computational and in Silico Approaches in N Cyclohexylmethyl Nicotinamide Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial for understanding how a ligand, such as N-(cyclohexylmethyl)nicotinamide, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.

In the context of nicotinamide (B372718) derivatives, molecular docking has been instrumental in identifying and optimizing inhibitors for various enzymes. For instance, studies on inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic diseases, have utilized molecular docking to correlate the binding scores of novel analogues with their experimentally determined inhibitory concentrations (IC50 values). nih.gov These models have revealed key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that drive the binding of these inhibitors to the active site of NNMT. nih.gov Similarly, in the development of anticancer agents, molecular docking has been employed to predict the binding of nicotinamide-based compounds to targets like vascular endothelial growth factor receptor 2 (VEGFR-2), guiding the synthesis of derivatives with enhanced inhibitory potential. mdpi.com

Although no specific molecular docking studies on this compound have been reported, it is anticipated that such research would involve docking this compound into the active sites of various target proteins to predict its potential biological activities and guide the design of more potent analogues.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. nih.govalbany.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a compound like this compound. nih.govnih.gov This is particularly important as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape or conformation.

For nicotinamide and its derivatives, MD simulations have been used to investigate their behavior in different environments. For example, simulations have explored the hydrotropic solubilization and self-aggregation of nicotinamide in aqueous solutions. researchgate.net In the context of drug design, MD simulations are frequently used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex over time and reveal subtle conformational changes in both the ligand and the target protein upon binding. nih.govnih.gov Studies on nicotinamide riboside, a nicotinamide analogue, have used MD simulations to confirm the stability of its binding to various viral and human proteins, suggesting its potential as a multi-target therapeutic agent. nih.gov

A conformational analysis of this compound using MD simulations would provide valuable insights into its flexibility, preferred conformations in solution, and the dynamic nature of its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

While no specific QSAR studies have been performed on this compound, research on other nicotinamide derivatives has demonstrated the utility of this approach. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on a series of niacinamide analogues that act as androgen receptor antagonists. researchgate.net These studies have generated models with good predictive power, and the resulting contour maps have provided a visual representation of how different structural modifications affect biological activity, thereby guiding the design of more potent antagonists. researchgate.net Another QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX) revealed that the inhibitory activity is dependent on the hydrophobicity and shape of the substituents. nih.gov

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activities. The resulting model could then be used to predict the activity of novel derivatives and prioritize them for synthesis and testing.

Cheminformatics for Compound Design and Library Analysis

Cheminformatics encompasses the use of computational tools to store, retrieve, analyze, and model chemical information. researchgate.net In the context of drug discovery, cheminformatics plays a crucial role in the design of compound libraries and the identification of promising lead candidates from large datasets. researchgate.net

The application of cheminformatics to nicotinamide derivatives has facilitated the discovery of new therapeutic agents. For instance, cheminformatics tools have been used to screen large compound libraries to identify novel nicotinamide-based antifungal agents. nih.govmdpi.com These approaches often involve analyzing the structural diversity of the library, clustering compounds based on their chemical features, and developing structure-activity relationships from the screening data. nih.govmdpi.com In another example, a small molecule library of novel nicotinamide derivatives was synthesized and screened for anticancer activity, with computational screening methods used to rationalize the observed activities. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Advanced Analogues with Enhanced Molecular Specificity

A primary objective in the evolution of N-(cyclohexylmethyl)nicotinamide is the creation of advanced analogues with superior molecular specificity. The development of such compounds is crucial for improving therapeutic outcomes by maximizing on-target activity while minimizing off-target effects. Future research will likely focus on systematic structure-activity relationship (SAR) studies to guide the rational design of next-generation molecules. nih.govnih.gov

Key strategies will involve targeted modifications of the core structure. For instance, altering the cyclohexyl ring with various substituents could modulate the compound's lipophilicity and steric interactions within target binding pockets. Similarly, substitutions on the nicotinamide (B372718) moiety can fine-tune electronic properties and hydrogen-bonding capabilities, which are critical for molecular recognition. Researchers have successfully employed this strategy for other nicotinamide derivatives to enhance potency and selectivity for targets like Nicotinamide N-methyltransferase (NNMT). nih.govnih.govnih.gov

The table below illustrates a hypothetical design strategy for creating novel analogues, a common approach in medicinal chemistry.

Table 1: Hypothetical Design Strategy for Advanced Analogues

| Modification Site | Proposed Substituent | Design Rationale | Desired Outcome |

|---|---|---|---|

| Cyclohexyl Ring (Position 4) | -OH, -F, -OCH3 | Introduce polar groups to alter solubility and explore new hydrogen bond interactions. | Improved pharmacokinetic profile and target affinity. |

| Nicotinamide Ring (Position 5) | -Cl, -Br, -CF3 | Introduce electron-withdrawing groups to modify pKa and electrostatic interactions. | Enhanced binding potency and selectivity. |

| Amide Linker | Bioisosteric replacement (e.g., with a triazole) | Improve metabolic stability and explore alternative geometries. | Increased in vivo half-life and novel binding modes. |

Investigation of Novel Biological Targets and Pathways

A significant frontier in this compound research is the identification of novel biological targets and the elucidation of the pathways it modulates. nih.gov The process, often called target deconvolution, is a critical and challenging step in drug discovery. nih.govresearchgate.net Modern chemical biology offers an array of methods to tackle this challenge, moving beyond traditional biochemical assays.

Future investigations will likely employ unbiased, proteome-wide screening techniques to map the interaction landscape of the compound. Methods such as cellular thermal shift assays (CETSA), limited proteolysis-mass spectrometry (LiP-MS), and genetic screening platforms like CRISPR-based screens can identify direct protein targets in a cellular context. nih.govacs.orgbiognosys.com For example, nicotinamide derivatives have been evaluated as potential inhibitors for targets as diverse as succinate (B1194679) dehydrogenase (SDH) in fungi and histone deacetylase-3 (HDAC3) in human cells, showcasing the broad potential of this chemical class. nih.govrsc.org

The following table outlines potential methodologies for discovering new targets.

Table 2: Methodologies for Novel Target Identification

| Methodology | Principle | Potential Insights |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry | Immobilized compound captures binding proteins from cell lysates for identification by mass spectrometry. | Direct identification of primary protein targets. |

| Thermal Proteome Profiling (TPP/CETSA) | Measures changes in protein thermal stability across the proteome upon compound binding. nih.gov | Identifies direct targets and downstream pathway effects in intact cells. |

| CRISPR-Based Genetic Screens | Identifies genes whose knockout confers resistance or sensitivity to the compound, pointing to the target or pathway. acs.org | Unbiased discovery of essential genes and pathways for compound activity. acs.org |

| Phenotypic Screening | Screens for compound effects in various disease-relevant cellular models to identify new therapeutic areas. | Discovery of unexpected biological activities and potential for drug repositioning. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of the biological impact of this compound, future research must integrate multiple layers of high-throughput biological data. nih.gov A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular perturbations induced by the compound, moving from a partial to a holistic analysis. mdpi.com

By correlating drug-induced changes across these different molecular layers, researchers can construct detailed models of the compound's mechanism of action. jci.org For example, transcriptomic data might reveal the upregulation of a specific signaling pathway, which can be validated by proteomic data showing increased phosphorylation of key proteins in that pathway. Metabolomic data could then confirm the resulting changes in cellular metabolism. This integrated approach helps to bridge the gap from genotype to phenotype and can reveal complex interactions that would be missed by single-omics studies. nih.govmdpi.com

Table 3: Framework for Multi-Omics Data Integration

| Omics Layer | Data Generated | Biological Question Addressed |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential gene expression profiles. | Which genes and pathways are transcriptionally regulated by the compound? |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | How does the compound affect protein expression and signaling activity? |

| Metabolomics (NMR/Mass Spectrometry) | Alterations in the levels of endogenous small-molecule metabolites. | What is the impact on cellular metabolism and bioenergetics? |

| Integrative Analysis | Correlated network models and pathway maps. | What is the complete mechanism of action from target engagement to cellular response? |

Advancements in Synthetic Methodologies for this compound Scaffolds

Progress in the chemical synthesis of the this compound scaffold is fundamental to all avenues of its research. Developing more efficient, sustainable, and versatile synthetic routes is a key future goal. nih.gov Innovations in synthesis can accelerate the production of diverse analogues for SAR studies and enable the large-scale production of promising candidates.

A significant area of advancement is late-stage functionalization (LSF) . LSF refers to methods that allow for the modification of complex molecules like this compound at a late step in the synthesis, avoiding the need for lengthy de novo synthesis for each new analogue. acs.orgnih.govtandfonline.com This approach has revolutionized drug discovery by enabling rapid library diversification. acs.orgnih.gov

Another major trend is the adoption of flow chemistry . nih.gov Performing amide bond formations and other transformations in continuous-flow microreactors can dramatically shorten reaction times, improve yields, and enhance safety and scalability compared to traditional batch processes. nih.govresearchgate.netthieme-connect.comamidetech.com

Table 4: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages for this compound Research |

|---|---|---|

| Traditional Batch Synthesis | Step-by-step synthesis of each analogue from basic starting materials. | Well-established procedures. nih.govmdpi.com |

| Late-Stage Functionalization (LSF) | Direct modification of C-H bonds or other inert positions on the existing scaffold. acs.orgresearchgate.net | Rapid generation of diverse analogues, efficient exploration of SAR. nih.govtandfonline.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. nih.gov | Increased speed, higher yields, improved safety, and easier scalability. nih.govamidetech.com |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the amide bond formation. | Green and sustainable, mild reaction conditions, high selectivity. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves alkylation of nicotinamide derivatives with cyclohexylmethyl halides under basic conditions (e.g., NaOH or K₂CO₃). Multi-step protocols may include palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) for introducing substituents. Reaction optimization requires precise temperature control (e.g., 60–80°C), solvent selection (e.g., dichloromethane or methanol), and purification via column chromatography or recrystallization . For large-scale production, continuous flow reactors improve efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural motifs like the cyclohexylmethyl group and nicotinamide core. High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., amide C=O stretch). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For stereochemical analysis, X-ray crystallography or chiral chromatography may be employed .

Advanced Research Questions

Q. How does the cyclohexylmethyl group influence the lipophilicity and bioavailability of this compound compared to other substituents?

- Methodology : The cyclohexylmethyl group enhances lipophilicity (logP ~3.5), as calculated via octanol-water partitioning assays. This improves membrane permeability, as demonstrated in Caco-2 cell monolayers. Comparative studies with methyl or aromatic substituents (e.g., benzyl) show reduced metabolic stability in liver microsome assays. Molecular dynamics simulations can model interactions with lipid bilayers .

Q. What strategies can be employed to resolve contradictions in biological activity data of this compound across different studies?

- Methodology :

- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls.

- Data Analysis : Use meta-analysis tools to compare IC₅₀ values from independent studies.

- Structural Confirmation : Verify compound identity via spectral databases (e.g., NIST Chemistry WebBook) to rule out batch-to-batch variability .

- Target Validation : Employ CRISPR knockout models to confirm receptor specificity (e.g., P2X7 antagonism ).

Q. How can computational modeling predict the interaction between this compound and its biological targets, such as P2X7 receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to P2X7’s ATP-binding site. Key residues (e.g., Lys127, Phe130) may form hydrophobic interactions with the cyclohexylmethyl group.

- Free Energy Calculations : Apply Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) to estimate binding affinities.

- Dynamic Simulations : Run 100-ns Molecular Dynamics (MD) simulations in explicit solvent to assess stability of ligand-receptor complexes .

Q. What are the metabolic pathways of this compound, and how do they impact its pharmacokinetic profile?

- Methodology : Incubate the compound with human liver microsomes (HLMs) and identify metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Primary pathways include CYP450-mediated oxidation of the cyclohexylmethyl group and amide hydrolysis. Pharmacokinetic parameters (e.g., half-life, clearance) are derived from rodent studies using compartmental modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.